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An In-depth Technical Guide to beta-Lactose: Chemical Structure and Properties

Introduction
Lactose, a disaccharide sugar derived from galactose and glucose, is a cornerstone excipient

in the pharmaceutical industry and a key component in various food products.[1][2][3] It exists

in two primary isomeric forms, or anomers: α-lactose and β-lactose.[4][5] These anomers differ

in the orientation of the hydroxyl group on the anomeric carbon of the glucose moiety.[4] While

α-lactose monohydrate is the most common commercial form, β-lactose possesses distinct

physicochemical properties, such as higher initial solubility and greater compressibility, which

make it highly valuable for specific applications, including direct-compression tableting.[4][6][7]

This technical guide provides a comprehensive overview of the chemical structure and

properties of β-lactose, detailed experimental protocols for its characterization, and visual

representations of its structural and relational data to support researchers, scientists, and drug

development professionals.

Chemical Structure of β-Lactose
β-Lactose is a disaccharide composed of a β-D-galactose unit and a D-glucose unit linked by a

β(1→4) glycosidic bond.[1][3] Its systematic IUPAC name is 4-O-(β-D-galactopyranosyl)-β-D-

glucopyranose.[8][9] The key distinction between β-lactose and α-lactose lies at the anomeric

carbon (C1) of the glucopyranose ring.[3][4] In β-lactose, the hydroxyl group on this carbon is in

the equatorial position (on the same side of the ring as the C6), whereas in α-lactose, it is in the

axial position.[10]
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Molecular Formula: C₁₂H₂₂O₁₁[1][11]

Molar Mass: 342.30 g/mol [1][11]

CAS Number: 5965-66-2[1][12]

Caption: Diagram of β-Lactose Structure.

Physicochemical Properties
β-Lactose is typically a white to off-white, odorless, crystalline solid with a mildly sweet taste.[1]

[13] Commercially available β-lactose often contains a mixture of anomers, typically around 70-

80% β-lactose and 20-30% α-lactose.[4][14][15] It is considered anhydrous as it does not

contain crystal water, unlike α-lactose monohydrate.[4]

Quantitative Data Summary
The following table summarizes the key quantitative properties of β-lactose.
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Property Value Units Notes Citations

Molecular Weight 342.30 g/mol [1][11]

Melting Point 224 - 254 °C
Varies by source

and purity.
[1][12][16][17]

Boiling Point ~397.76 °C Rough estimate. [1][12][16]

Density ~1.59 g/cm³ At 20°C. [1][4][16]

Specific Rotation

[α]D
+35° to +55.4° degrees

Initial value is

+35°;

equilibrates to

~+55.4° in water

at 20°C due to

mutarotation.

[2]

Solubility in

Water
50 g/100 mL

Initial solubility;

higher than α-

lactose. Final

solubility is the

same for both

anomers.

[2]

Solubility in

Ethanol
Decreased

Solubility

decreases

significantly with

increasing

ethanol

concentration.

[18][19][20]

Flash Point ~357.8 °C [1][17]

Mutarotation
In an aqueous solution, α- and β-lactose undergo interconversion through a process called

mutarotation, eventually reaching a state of equilibrium.[4] This occurs via the opening of the

glucopyranose ring to form an open-chain aldehyde, which can then re-close to form either

anomer.[14] At room temperature, the equilibrium mixture in water consists of approximately
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60% β-lactose and 40% α-lactose.[4] The rate of mutarotation is influenced by temperature,

pH, and concentration.[4] This phenomenon is critical as it means the properties of a lactose

solution change over time until equilibrium is reached.

Lactose Mutarotation in Solution

α-Lactose
(~40% at equilibrium)

Open-Chain Aldehyde Form
(Trace Amount)

Ring Opening/
Closing

β-Lactose
(~60% at equilibrium)

Ring Opening/
Closing

Click to download full resolution via product page

Caption: The equilibrium process of mutarotation.

Experimental Protocols for Characterization
The characterization of β-lactose, particularly determining its purity and anomeric ratio, is

crucial for quality control in pharmaceutical and food applications.[2][5] Several analytical

techniques are employed for this purpose.

General Experimental Workflow
A typical workflow for the comprehensive characterization of a lactose sample involves multiple

analytical techniques to assess its physical and chemical properties.
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General Workflow for Lactose Characterization

Sample Preparation

Physicochemical Analysis

Lactose Powder Sample

Dissolution in Solvent
(e.g., D₂O or DMSO for NMR)

Differential Scanning Calorimetry (DSC)
(Thermal Properties, Purity)

Solid-State Analysis

X-Ray Diffraction (XRD)
(Crystallinity)

Solid-State Analysis

FTIR / Raman Spectroscopy
(Molecular Fingerprint)

Solid-State Analysis

¹H-NMR Spectroscopy
(Anomeric Ratio)

Solution-State Analysis

Polarimetry
(Specific Rotation)

Solution-State Analysis

Data Analysis & Interpretation

Click to download full resolution via product page

Caption: Workflow for lactose characterization.

Proton Nuclear Magnetic Resonance (¹H-NMR)
Spectroscopy
Objective: To determine the anomeric (β/α) ratio in a lactose sample.[5][14]

Methodology:

Sample Preparation: Accurately weigh and dissolve the lactose sample in a suitable

deuterated solvent, such as dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D₂O).[21][22]

DMSO is often preferred as it prevents mutarotation from occurring during the experiment.[2]

[21]

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire the ¹H-NMR spectrum. The anomeric protons of the α and β forms

resonate at distinct chemical shifts.

Analysis: Integrate the peak areas corresponding to the anomeric protons of both α- and β-

lactose.[22] The ratio of these integrals directly corresponds to the molar ratio of the

anomers in the sample.[23] For analysis in DMSO, the relevant peaks are partially resolved

doublets around 6.3 and 6.6 ppm.[21][22]

Polarimetry
Objective: To measure the specific optical rotation, which is characteristic of the anomeric

composition.

Methodology:

Sample Preparation: Prepare a solution of the lactose sample in water at a precisely known

concentration.

Measurement: Place the solution in a polarimeter cell of a known path length.

Data Acquisition: Measure the optical rotation of the solution at a specific wavelength

(typically the sodium D-line, 589 nm) and temperature.

Analysis: The initial optical rotation is measured immediately after dissolution. To observe

mutarotation, measurements are taken over time until a stable value is reached, indicating

equilibrium. The specific rotation is calculated using the observed rotation, concentration,

and path length. The initial value for pure β-lactose is +35°, while the equilibrium value for a

lactose solution is approximately +52.6° to +55.4°.[2][15]

Differential Scanning Calorimetry (DSC)
Objective: To analyze the thermal properties, including melting point and crystalline form, which

differ between the anomers.[5]

Methodology:

Sample Preparation: Accurately weigh a small amount (4-5 mg) of the lactose powder into an

aluminum DSC pan.[24]
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Instrument Setup: Place the pan in the DSC instrument. An empty, sealed pan is used as a

reference.

Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) over a defined

temperature range (e.g., 25°C to 300°C) under a nitrogen purge.[24]

Analysis: The resulting thermogram will show endothermic peaks corresponding to events

like the loss of water (for α-lactose monohydrate, around 140°C) and melting.[14] The

melting point of β-lactose is significantly higher than that of α-lactose monohydrate, allowing

for their differentiation.[14]

Spectroscopic Methods (FTIR and Raman)
Objective: To identify the anomeric form based on its unique vibrational spectrum (molecular

fingerprint).

Methodology:

Sample Preparation: The solid powder sample is typically analyzed directly with minimal

preparation using an appropriate accessory (e.g., an ATR accessory for FTIR).[25]

Data Acquisition: The FTIR or Raman spectrum is recorded over a specific wavenumber

range (e.g., 4000 to 450 cm⁻¹).[24][25]

Analysis: The spectra of α- and β-lactose exhibit distinct absorption bands. For instance, a

band around 950 cm⁻¹ in the FTIR spectrum is considered a diagnostic peak for the β-

lactose anomer.[24] These techniques can confirm the presence and crystalline nature of β-

lactose.[26][27]

Applications in Research and Drug Development
The unique properties of β-lactose make it a valuable excipient in the pharmaceutical industry.

Direct Compression Tableting: Its superior compressibility compared to α-lactose makes it an

excellent binder and filler for producing tablets without the need for a wet granulation step.[6]

[7]
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Dry Powder Inhalers (DPIs): While α-lactose monohydrate is often used as a carrier, the

anomeric ratio can influence drug release and formulation performance.[6]

Food Industry: It is used as a substrate for fermentation in dairy products and as a

sweetener.[1]

Nutrient: As the primary carbohydrate in milk, it is a crucial energy source.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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